4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide
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Overview
Description
4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a fluoro group and a sulfonamide group attached to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with 4-oxocyclohexylamine under basic conditions.
Cyclohexanone moiety attachment: The cyclohexanone group is introduced through a nucleophilic substitution reaction, where the amine group of 4-oxocyclohexylamine attacks the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluoro group may enhance binding affinity through hydrophobic interactions. The cyclohexanone moiety can also play a role in stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the cyclohexanone moiety, making it less versatile in certain applications.
N-(4-Oxocyclohexyl)benzenesulfonamide: Does not have the fluoro group, which may affect its binding properties and reactivity.
Uniqueness
4-Fluoro-N-(4-oxocyclohexyl)benzene-1-sulfonamide is unique due to the combination of the fluoro group, sulfonamide group, and cyclohexanone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
116650-10-3 |
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Molecular Formula |
C12H14FNO3S |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-fluoro-N-(4-oxocyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10,14H,3-6H2 |
InChI Key |
ZNNHNKCRZPPCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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